7,9-Diazaspiro[4.5]decane-6,8,10-trione
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Overview
Description
7,9-Diazaspiro[4.5]decane-6,8,10-trione is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Diazaspiro[4.5]decane-6,8,10-trione can be achieved through various synthetic routes. One common method involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. For instance, a one-pot synthesis method has been reported, which involves the reaction of 2-aroyl-1,4-diaryl compounds with suitable reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7,9-Diazaspiro[4.5]decane-6,8,10-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
7,9-Diazaspiro[4.5]decane-6,8,10-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7,9-Diazaspiro[4.5]decane-6,8,10-trione exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- 7,9-Dimethyl-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile
- 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione
Uniqueness
7,9-Diazaspiro[4.5]decane-6,8,10-trione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Biological Activity
7,9-Diazaspiro[4.5]decane-6,8,10-trione is a unique organic compound characterized by its spirocyclic structure, which incorporates nitrogen atoms and multiple carbonyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound contributes to its distinctive chemical reactivity and biological properties. The spiro configuration enhances its stability and reactivity profile. Below is a summary of its structural features:
Feature | Description |
---|---|
Molecular Formula | C₉H₉N₂O₃ |
Molecular Weight | Approximately 179.18 g/mol |
Structural Features | Spirocyclic structure with two nitrogen atoms and three carbonyl groups |
Research indicates that this compound interacts with specific molecular targets within biological systems. These interactions may influence various biological pathways:
- Enzyme Inhibition : The compound shows potential as an enzyme inhibitor, which could modulate metabolic pathways relevant to disease processes.
- Receptor Binding : Studies suggest that it may bind to specific receptors involved in cellular signaling, thus altering cellular responses.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Activity : In vitro assays demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation in certain types of cancer cells.
Case Studies
- A study conducted by researchers at Virginia Commonwealth University explored the effects of this compound on bacterial secretion systems. Results indicated a dose-dependent inhibition of the Type III secretion system (T3SS), which is crucial for bacterial virulence .
- Another investigation highlighted the compound's potential to disrupt cellular signaling pathways linked to cancer progression. The study found that treatment with the compound led to decreased expression of oncogenes in cultured cancer cells .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Sodium 1-methyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione | Similar spiro structure | Different substituents leading to varied reactivity |
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Contains additional phenyl group | Enhanced solubility and altered biological activity |
1,3,8-Trioxaspiro[4.5]decane-4,7,9-trione | Incorporates oxygen atoms | Unique oxidative behavior due to additional functional groups |
Properties
CAS No. |
56209-30-4 |
---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
7,9-diazaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C8H10N2O3/c11-5-8(3-1-2-4-8)6(12)10-7(13)9-5/h1-4H2,(H2,9,10,11,12,13) |
InChI Key |
HYPRUQJUBWRVEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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